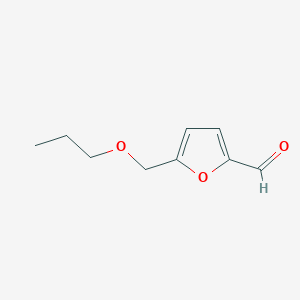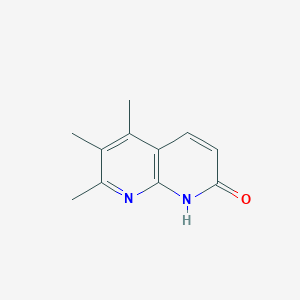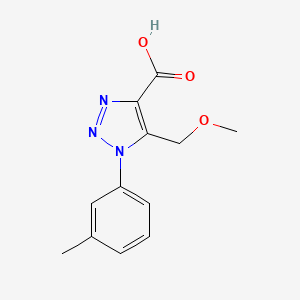![molecular formula C11H13N3OS B12113832 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,3,4-oxadiazole ring, which is further substituted with a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with 2-thiophenecarboxylic acid hydrazide under acidic conditions to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with piperidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thienyl group.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The oxadiazole ring may participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]morpholine: Similar structure but with a morpholine ring instead of piperidine.
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]pyrrolidine: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of its piperidine and oxadiazole rings, which confer distinct chemical and biological properties. The presence of the thienyl group further enhances its potential for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C11H13N3OS |
|---|---|
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(16-7-1)11-14-13-10(15-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
Clave InChI |
MAMOXRRYRPRWGB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NN=C(O2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)




![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)


![Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-](/img/structure/B12113808.png)

![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)

